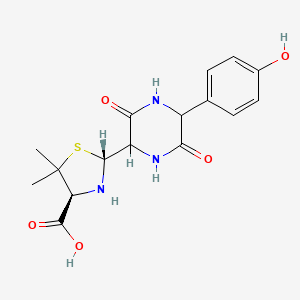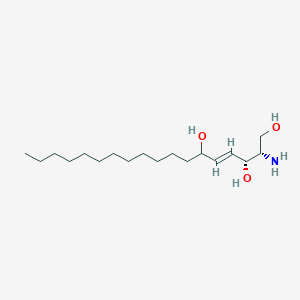
6-hydroxysphing-4E-enine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxysphing-4E-enine is a sphingoid that is sphingosine with an additional hydroxy group at position 6 It has a role as a metabolite. It is a sphingoid, an amino alcohol and a triol. It derives from a sphingosine.
Scientific Research Applications
Neurodegenerative Disease Modeling
6-Hydroxydopamine (6-OHDA), a derivative of dopamine, is extensively used to model neurodegenerative diseases like Parkinson's. For instance, Mendez and Finn (1975) demonstrated that injecting 6-OHDA into the substantia nigra of rats led to the degeneration of the nigrostriatal dopamine system, closely mimicking Parkinson's disease. Such models are pivotal in testing potential therapeutic drugs and studying the extrapyramidal system (Mendez & Finn, 1975).
Neuroprotective Studies
Research also explores the neuroprotective effects of compounds on 6-OHDA-induced neurodegeneration. Zhao et al. (2017) found that FTY720, a sphingosine-1-phosphate receptor agonist, significantly reduced motor function deficits and neuronal loss in mice treated with 6-OHDA, suggesting its potential as a treatment for Parkinson's disease (Zhao et al., 2017).
Ceramide Analysis in Skin
Kawana et al. (2020) conducted a study on the composition of ceramides in the stratum corneum, highlighting that 6-hydroxy sphingosine-type ceramides were present in significant amounts in human skin but were almost undetectable in mice. This finding is crucial for understanding skin barrier function and the pathogenesis of skin disorders (Kawana et al., 2020).
properties
Product Name |
6-hydroxysphing-4E-enine |
|---|---|
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3,6-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(21)13-14-18(22)17(19)15-20/h13-14,16-18,20-22H,2-12,15,19H2,1H3/b14-13+/t16?,17-,18+/m0/s1 |
InChI Key |
LUZYTSCABOWJAC-HLJNGVMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(/C=C/[C@H]([C@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C=CC(C(CO)N)O)O |
synonyms |
6-hydroxy-4-sphingenine 6-hydroxy-sphingosine 6-hydroxysphingosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



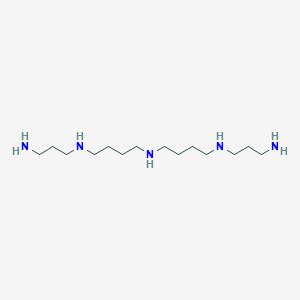

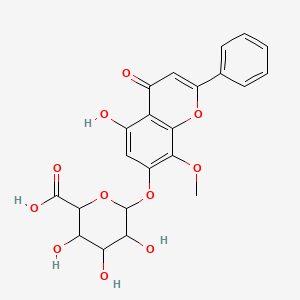
![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)
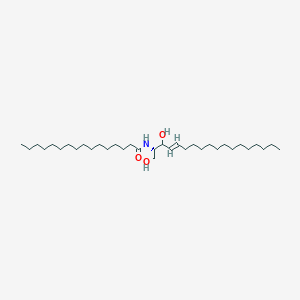
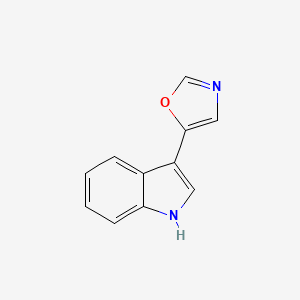
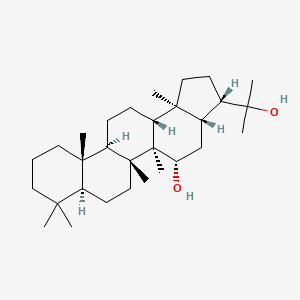
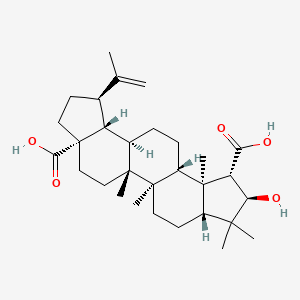
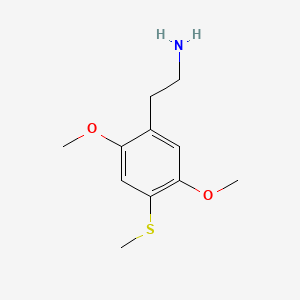
methanone](/img/structure/B1253434.png)
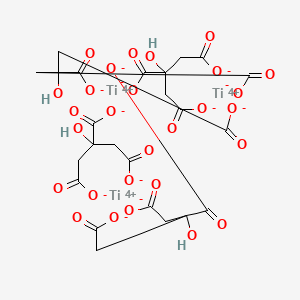
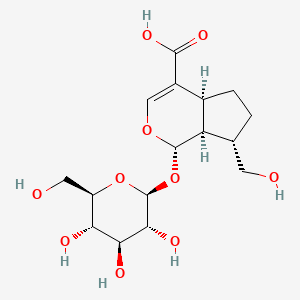
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)
